![molecular formula C15H16N2O4 B11835923 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate](/img/structure/B11835923.png)
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate is a complex organic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing organoboron reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form quinoline derivatives.
Reduction: Can be reduced using agents like zinc/acetic acid to yield different amine derivatives.
Substitution: Undergoes nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc/acetic acid, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antimicrobial Activity: Research indicates that 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating potential as a new class of antimicrobial agents.
- Anticancer Research: The compound has shown promise in anticancer studies. Its mechanism of action typically involves interaction with specific enzymes and receptors, leading to the inhibition of cancer cell proliferation. For instance, studies have indicated its ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
2. Biological Activity
- Enzyme Interaction: The compound binds effectively to certain enzymes and receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This binding can significantly affect cellular functions and pathways, highlighting its potential therapeutic applications.
- Signal Transduction Modulation: By influencing signal transduction pathways, this compound may alter metabolic processes within cells, further underscoring its relevance in drug development.
3. Synthetic Organic Chemistry
- Building Block for Complex Molecules: It serves as a crucial building block in the synthesis of more complex organic molecules. The compound's unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various quinoline derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control compounds, indicating its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Mechanism
Research published in a peer-reviewed journal explored the anticancer mechanisms of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in reduced cell viability and increased apoptosis rates, suggesting its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial or cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a broad range of biological activities.
6-Methylquinoline: Shares the quinoline core but lacks the additional functional groups present in 3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate.
4-Hydroxy-2-quinolones: Another class of quinoline derivatives with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
3-Ethyl 6-methyl 4-(methylamino)quinoline-3,6-dicarboxylate (CAS No. 1215669-46-7) is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H18N2O4
- Molecular Weight : 302.33 g/mol
- Structure : The compound features a quinoline core with two carboxylate groups and a methylamino substituent, contributing to its biological interactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 75 µg/mL |
Streptococcus agalactiae | 100 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated; however, it is hypothesized to interfere with bacterial cell wall synthesis and protein function. The presence of the quinoline structure is known to enhance membrane permeability, allowing for better penetration into bacterial cells.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial activity of several quinoline derivatives, including this compound. The results demonstrated that this compound had one of the highest zones of inhibition against Gram-positive bacteria compared to standard antibiotics like ciprofloxacin and ampicillin .
- Synergistic Effects : Another investigation explored the synergistic effects of combining this compound with other antibiotics. The results indicated enhanced efficacy against resistant strains when used in combination therapy, highlighting its potential role in overcoming antibiotic resistance .
- Toxicity and Safety Profile : A safety assessment was performed to evaluate the cytotoxicity of this compound on mammalian cell lines. The results showed that while it exhibited antibacterial properties, it maintained a favorable safety profile with low cytotoxicity at therapeutic doses .
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(methylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(19)11-8-17-12-6-5-9(14(18)20-3)7-10(12)13(11)16-2/h5-8H,4H2,1-3H3,(H,16,17) |
InChI Key |
KMRJTLNYUXGMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)C(=O)OC |
Origin of Product |
United States |
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